molecular formula C6H12N2O B6234618 5-ethylpiperazin-2-one CAS No. 1072069-79-4

5-ethylpiperazin-2-one

Cat. No.: B6234618
CAS No.: 1072069-79-4
M. Wt: 128.17 g/mol
InChI Key: IBIZGOHPUHJPNV-UHFFFAOYSA-N
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Description

5-Ethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O It is a derivative of piperazine, characterized by the presence of an ethyl group at the 5-position and a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpiperazin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Ethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but lacking the ethyl and ketone groups.

    2-Piperazinone: Similar to 5-ethylpiperazin-2-one but without the ethyl group.

    5-Methylpiperazin-2-one: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a ketone functional group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethylpiperazin-2-one can be achieved through a multistep process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Ethylamine", "2-piperazinone", "Sodium hydride", "Ethyl iodide", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethylamine is reacted with 2-piperazinone in the presence of sodium hydride to form 5-ethylpiperazin-2-one.", "Step 2: The resulting product is then reacted with ethyl iodide in the presence of sodium hydride to form the corresponding ethylated product.", "Step 3: The ethylated product is then treated with acetic anhydride and hydrochloric acid to form the corresponding acetylated product.", "Step 4: The acetylated product is then treated with sodium hydroxide to remove the acetyl group and form the final product, 5-ethylpiperazin-2-one.", "Step 5: The product is isolated by extraction with diethyl ether and purified by recrystallization from water." ] }

CAS No.

1072069-79-4

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-ethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-5-3-8-6(9)4-7-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

IBIZGOHPUHJPNV-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(=O)CN1

Purity

95

Origin of Product

United States

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